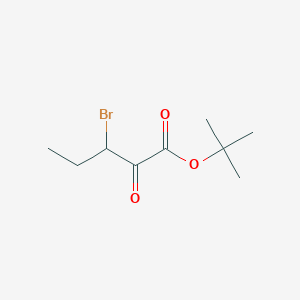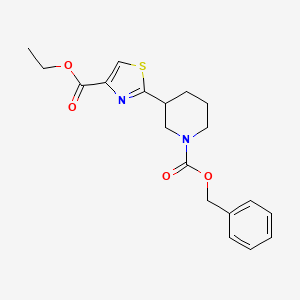![molecular formula C17H19NO B13666009 1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
1-[4-(Benzyloxy)benzyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Benzyloxy)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)benzyl]azetidine typically involves the reaction of 4-(benzyloxy)benzyl chloride with azetidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1-[4-(Benzyloxy)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of various functionalized azetidines.
科学研究应用
1-[4-(Benzyloxy)benzyl]azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.
Medicine: Azetidine derivatives have shown potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[4-(Benzyloxy)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The benzyloxybenzyl group can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound, which lacks the benzyloxybenzyl group.
N-Benzylazetidine: Similar structure but with a benzyl group instead of the benzyloxybenzyl group.
4-(Benzyloxy)benzylamine: Contains the benzyloxybenzyl group but lacks the azetidine ring.
Uniqueness
1-[4-(Benzyloxy)benzyl]azetidine is unique due to the combination of the azetidine ring and the benzyloxybenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The presence of the benzyloxybenzyl group can enhance the compound’s solubility, stability, and binding affinity, distinguishing it from other similar compounds.
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
1-[(4-phenylmethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C17H19NO/c1-2-5-16(6-3-1)14-19-17-9-7-15(8-10-17)13-18-11-4-12-18/h1-3,5-10H,4,11-14H2 |
InChI 键 |
AHTBONNZZRPVRH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
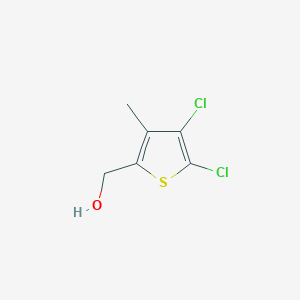
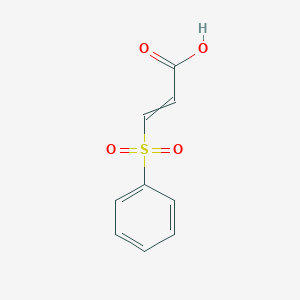

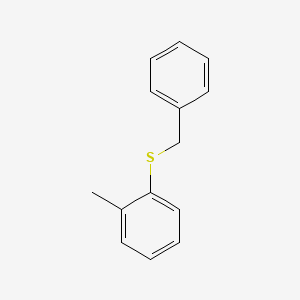
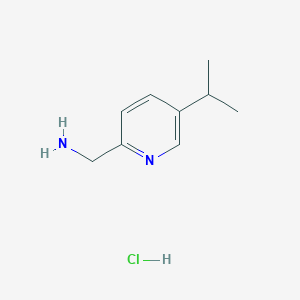
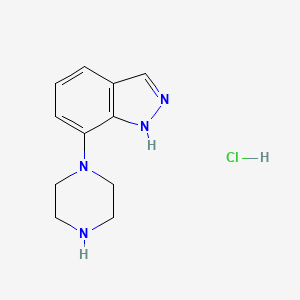
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
